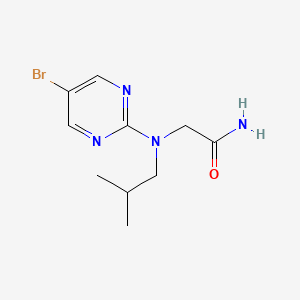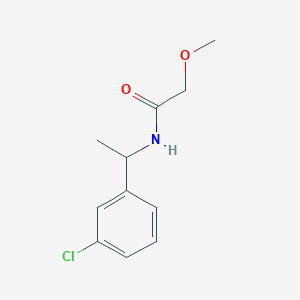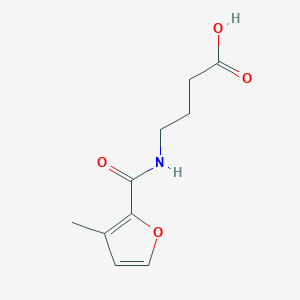
4-Oxo-4H-1-benzothiopyran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxo-4H-1-benzothiopyran-3-carboxylic acid: is a heterocyclic compound with the molecular formula C10H6O3S. It is a derivative of benzothiopyran, characterized by the presence of a carboxylic acid group at the 3-position and a keto group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptobenzoic acid with acetic anhydride, followed by oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: The major product is 4-hydroxy-4H-1-benzothiopyran-3-carboxylic acid.
Substitution: Various substituted benzothiopyran derivatives can be formed depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: The compound has been studied for its potential biological activities, including enzyme inhibition and antimicrobial properties. It serves as a lead compound for the development of new pharmaceuticals .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
4-Oxo-4H-1-benzopyran-2-carboxylic acid: Similar in structure but lacks the sulfur atom, which can affect its reactivity and biological activity.
4H-1-Benzopyran-4-one: Another related compound, differing in the position of the keto group and the absence of the carboxylic acid group.
Uniqueness: 4-Oxo-4H-1-benzothiopyran-3-carboxylic acid is unique due to the presence of both a sulfur atom and a carboxylic acid group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, distinguishing it from its analogs .
Properties
Molecular Formula |
C10H6O3S |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-oxothiochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H6O3S/c11-9-6-3-1-2-4-8(6)14-5-7(9)10(12)13/h1-5H,(H,12,13) |
InChI Key |
GDZUVVWKWDADDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(1H-benzimidazol-2-ylsulfanyl)-N-[4-(ethylsulfamoyl)phenyl]-2-phenylacetamide](/img/structure/B14899924.png)
![n1-(Benzo[d]thiazol-2-yl)-n2-cyclopropyl-n2-methylethane-1,2-diamine](/img/structure/B14899930.png)








![2-(3-Aminopentan-3-yl)-3,5,6,7,8,9-hexahydro-4h-cyclohepta[d]pyrimidin-4-one](/img/structure/B14900014.png)
